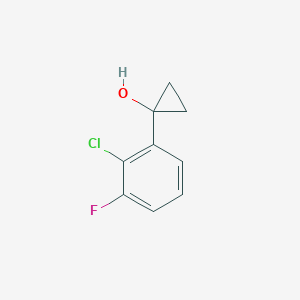
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cyclopropane Derivatives in Drug Development
- Cyclopropane as a Structural Component : Compounds containing cyclopropane rings, such as "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol," may be explored for their unique reactivity due to the ring strain in cyclopropanes. This property facilitates unique reactions, making them of interest in synthetic organic chemistry and drug development, where cyclopropane rings can influence the biological activity and pharmacokinetics of drug molecules (Kamimura, 2014).
Fluorinated Aromatic Compounds in Molecular Imaging
- Fluorophores for Cancer Diagnosis : Fluorinated aromatic compounds are valuable in molecular imaging for cancer diagnosis, where their optical properties can be used for real-time detection. Although "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" is not specifically mentioned, fluorinated compounds are often studied for their potential toxicity and suitability for in vivo applications, indicating a broader interest in understanding the interactions and safety of such compounds (Alford et al., 2009).
Potential Applications in Synthetic Chemistry
- Cyclopropane in Fragrance Chemistry : The development of new cyclopropanation methods highlights the potential for cyclopropane-containing compounds in creating new ingredients with superior olfactory impacts. This suggests that "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" could find applications in the fragrance industry, where its structural features might contribute to novel scent profiles (Schröder, 2014).
Oxyfunctionalization of Cyclopropane Derivatives
- Synthetic Transformations : The oxidation of cyclopropane-containing hydrocarbons and their derivatives opens avenues for direct synthesis of carbonylcyclopropanes. This indicates a research interest in transformations of cyclopropane derivatives that could apply to "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" for developing efficient synthetic routes towards complex molecules (Sedenkova et al., 2018).
Propriétés
IUPAC Name |
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBWICRTBAMSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)
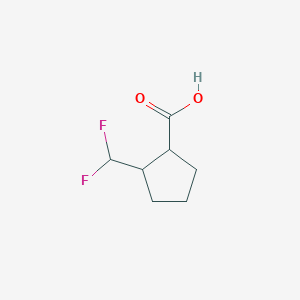
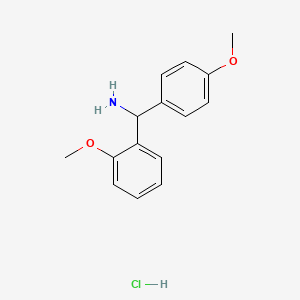
![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)
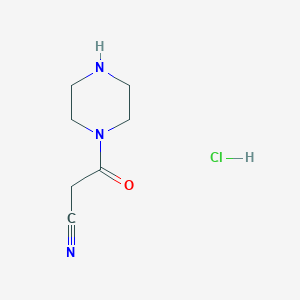
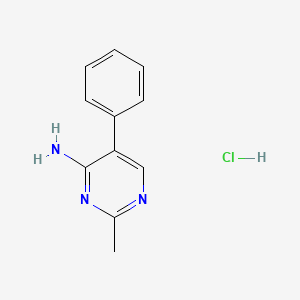
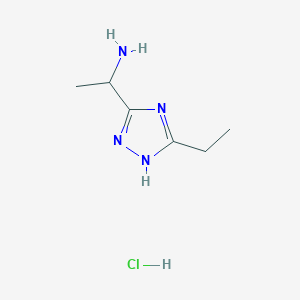
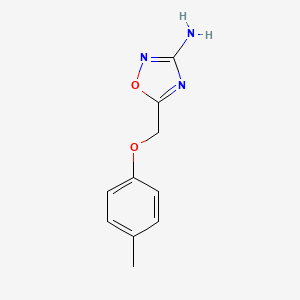
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)